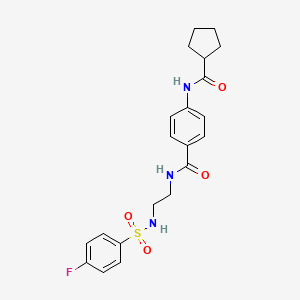

4-(cyclopentanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(cyclopentanecarboxamido)-N-(2-(4-fluorophenylsulfonamido)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a cyclopentanecarboxamido moiety, and a 4-fluorophenylsulfonamido moiety. These moieties are common in many pharmaceuticals and biologically active compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its functional groups. The amide and sulfonamide groups might be susceptible to hydrolysis under acidic or basic conditions. The fluorine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar amide and sulfonamide groups could enhance its solubility in polar solvents. The fluorine atom might also influence its lipophilicity, which could affect its absorption and distribution in the body .科学的研究の応用

Enzyme Inhibition

Aromatic sulfonamides have been extensively studied for their inhibition of carbonic anhydrases (CAs), enzymes crucial for many physiological processes. For instance, benzamide-4-sulfonamides are effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX, displaying low nanomolar or subnanomolar inhibition constants. These findings suggest potential applications in designing inhibitors for various isoforms of carbonic anhydrases, which could be useful in treating conditions like glaucoma, epilepsy, and certain types of cancer (Abdoli et al., 2018).

Antimicrobial and Anticancer Properties

Sulfonamide-containing compounds also show promising antimicrobial and anticancer activities. For example, new heterocycles linked to a sulfonamide moiety demonstrated potent antiproliferative activity against various human cancerous cell lines and inhibited topoisomerase types I and II, enzymes involved in DNA replication and transcription. This indicates their potential as dual topoisomerase poisons to manage human malignancies (Halawa et al., 2020).

Novel Therapeutic Applications

Research into benzamide derivatives, such as MS-27-275, has shown marked in vivo antitumor activity against human tumors. These compounds inhibit histone deacetylase (HDA), causing hyperacetylation of nuclear histones and inducing cell cycle changes. Their unique action mechanism and oral efficacy against various tumor lines in animal models suggest a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

特性

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c22-17-7-11-19(12-8-17)30(28,29)24-14-13-23-20(26)16-5-9-18(10-6-16)25-21(27)15-3-1-2-4-15/h5-12,15,24H,1-4,13-14H2,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROODIDGQSABEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2654844.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2654851.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2654852.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid](/img/structure/B2654856.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/no-structure.png)

![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)

![2-[(2-Isopropyl-5-methylphenoxy)methyl]benzoic acid](/img/structure/B2654864.png)